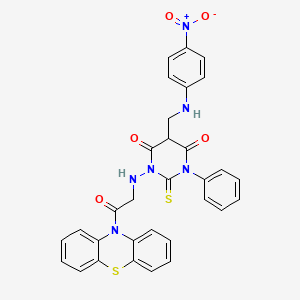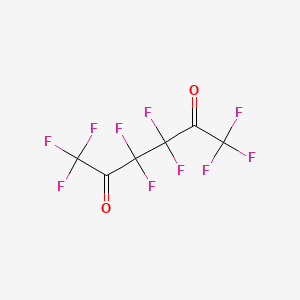![molecular formula C20H34N2O2 B14279243 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide CAS No. 136351-76-3](/img/structure/B14279243.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bulky tert-butyl groups attached to a phenoxy ring, which is further connected to a butanehydrazide moiety. The presence of these bulky groups imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-bis(2,2-dimethylpropyl)phenol with butanoyl chloride to form 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide involves its interaction with specific molecular targets. The bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-propanyl)phenoxy]-N-(4-butoxy-3-methoxybenzyl)acetamide
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is unique due to its specific structural features, such as the presence of two bulky tert-butyl groups and a butanehydrazide moiety. These features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
136351-76-3 |
|---|---|
Molekularformel |
C20H34N2O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanehydrazide |
InChI |
InChI=1S/C20H34N2O2/c1-8-16(18(23)22-21)24-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13,21H2,1-7H3,(H,22,23) |
InChI-Schlüssel |
CDZJXFUIAJQBGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NN)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


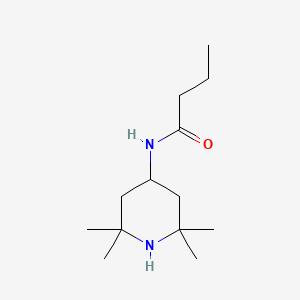
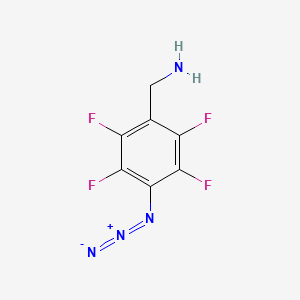
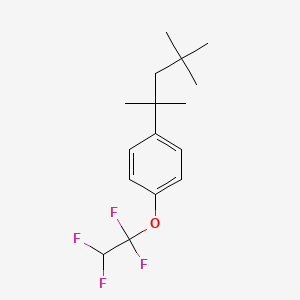
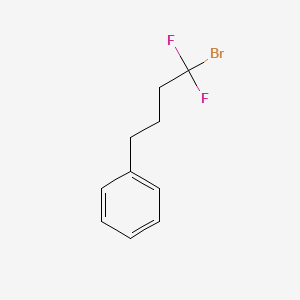
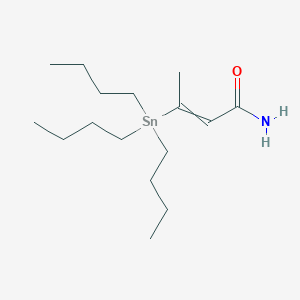
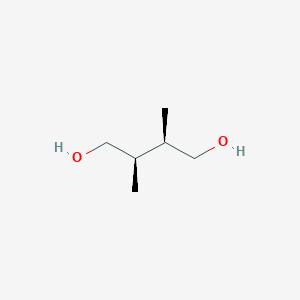

![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
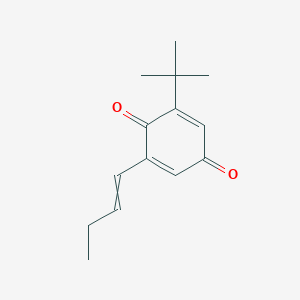
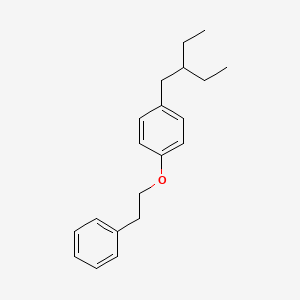
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
